

(Rac)-ARV-471 PROTAC structure and function

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Compound of Interest

Compound Name: (Rac)-Vepdegestrant

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An In-depth Technical Guide to (Rac)-ARV-471 (Vepdegestrant): Structure, Function, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vepdegestrant, also known as (Rac)-ARV-471, is a first-in-class, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ER α). As a heterobifunctional molecule, ARV-471 recruits the cellular ubiquitin-proteasome system to eliminate both wild-type and mutant ER α , a key driver in ER-positive (ER+)/HER2-negative breast cancer. Preclinical and clinical data demonstrate that ARV-471 achieves superior ER degradation and more potent anti-tumor activity compared to previous standards of care like fulvestrant.[1][2][3] This guide provides a comprehensive overview of ARV-471's structure, mechanism of action, quantitative preclinical data, and the experimental protocols used for its characterization.

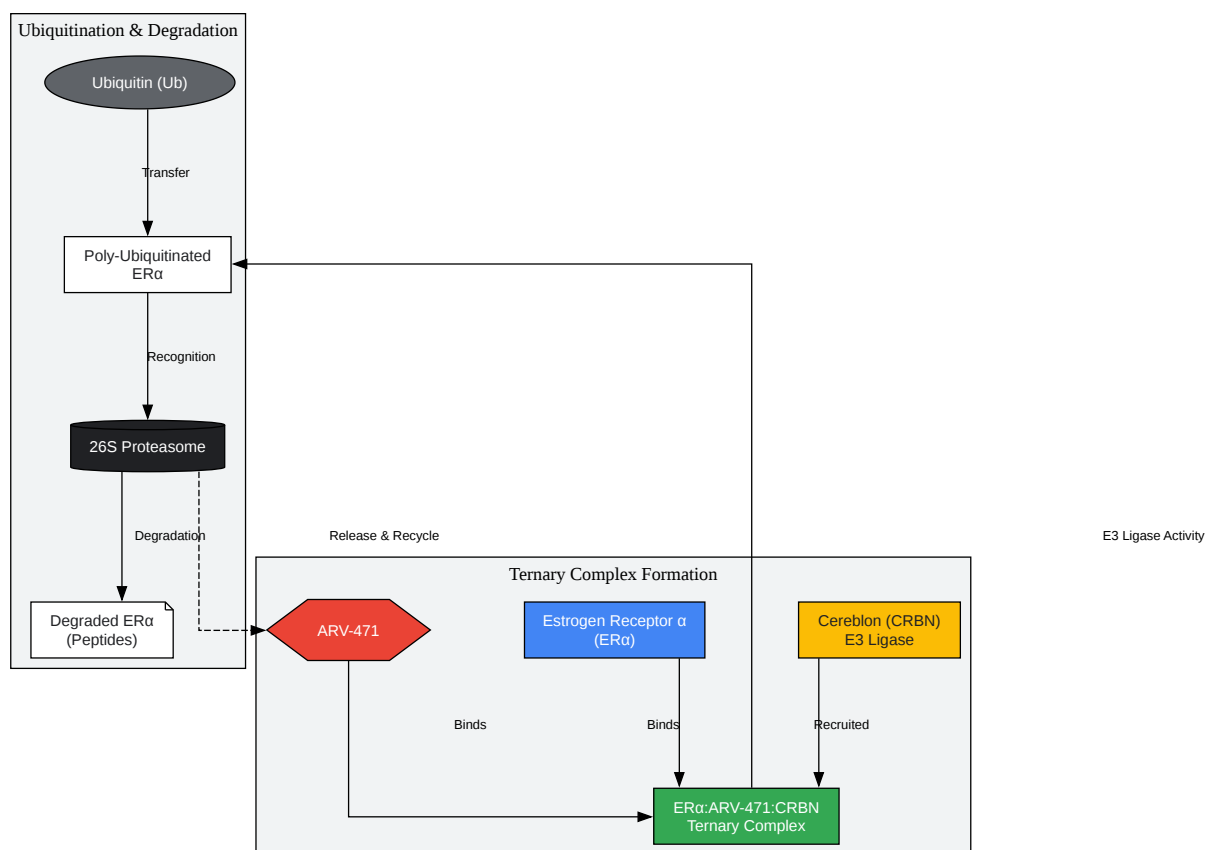
Structure and Mechanism of Action

ARV-471 is a PROTAC, a novel class of therapeutic agents that induce the degradation of target proteins.[4] Its structure consists of three key components: a ligand that binds to the target protein (ER α), a ligand that recruits an E3 ubiquitin ligase (specifically cereblon, or CRBN), and a flexible linker connecting the two.[1][5][6]

The mechanism of action involves hijacking the cell's natural protein disposal system:

- Ternary Complex Formation: ARV-471 simultaneously binds to the ligand-binding domain of ER α and the CRBN E3 ligase, forming a ternary complex (ER α :ARV-471:CRBN).[5][7]
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the ER α protein with a chain of ubiquitin molecules.[1][7]
- Proteasomal Degradation: This polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the ER α protein into small peptides.[7][8]
- Catalytic Cycle: After the degradation of ER α , ARV-471 is released and can bind to another ER α molecule, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[1][7]

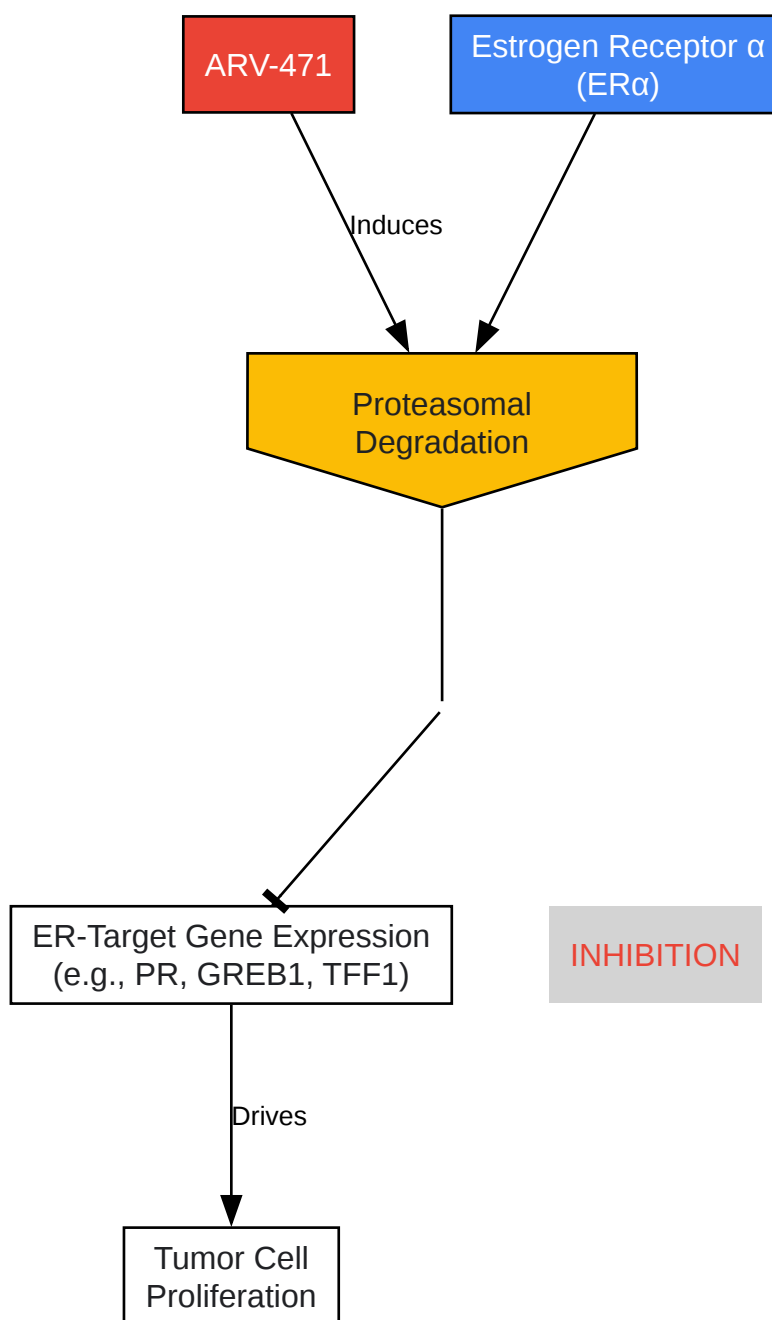
This degradation-based approach removes the entire protein, abrogating both its catalytic and scaffolding functions, which can be more effective than simple inhibition and may overcome resistance mechanisms associated with mutations in the target's binding pocket.[5]



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Fig 1. Mechanism of action of ARV-471.

By degrading ER α , ARV-471 effectively shuts down ER-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells. This leads to the decreased expression of ER-target genes such as PR, GREB1, and TFF1, ultimately inhibiting tumor growth.[1][9]



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Fig 2. Downstream effects of ARV-471-mediated ER α degradation.

Quantitative Data Summary

ARV-471 has demonstrated potent and robust activity in a variety of preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency & Efficacy

Parameter	Cell Line	Value	Reference(s)
DC ₅₀ (Degradation)	MCF7	0.9 nM	[4]
General ER+ Lines	~1.8 - 2.0 nM	[10][11][12]	
D _{max} (Degradation)	MCF7	>95%	[4]
GI ₅₀ (Growth Inhibition)	MCF7 (WT ER)	3.3 nM	[5]
T47D (WT ER)	4.5 nM	[5]	
T47D (Y537S mutant)	8.0 nM	[5]	
T47D (D538G mutant)	5.7 nM	[5]	
IC ₅₀ (ER Antagonism)	T47D-KBluc Reporter	1.1 nM	[4]

Table 2: In Vivo Efficacy (Xenograft Models)

Model	Treatment (Dose)	Endpoint	Result	Reference(s)
MCF7 Orthotopic	ARV-471 (3 mpk, po, qd)	Tumor Growth Inhibition (TGI)	85%	[5]
ARV-471 (10 mpk, po, qd)	Tumor Growth Inhibition (TGI)	98%	[5]	
ARV-471 (30 mpk, po, qd)	Tumor Growth Inhibition (TGI)	87% - 123%	[4] [5]	
ARV-471 (3-30 mpk)	ER Protein Reduction	>90%	[5] [9]	
ST941/HI PDX (Y537S)	ARV-471 (10 mpk, po, qd)	Tumor Growth	Complete Inhibition	[9] [10]
MCF7 Orthotopic	ARV-471 + CDK4/6i	Tumor Growth Inhibition (TGI)	~130% - 131%	[9] [10]

Table 3: Clinical Pharmacokinetics & Pharmacodynamics (Phase 1/2)

Parameter	Dose	Value	Notes	Reference(s)
ER Degradation	30-500 mg daily	Up to 89%	In paired patient tumor biopsies	[2][5][13]
200 mg daily	Median: 69%, Mean: 71%	In paired patient tumor biopsies	[5]	
CBR	30-700 mg daily	40%	In heavily pretreated patients	[2][13]
C _{max} (Single Dose)	200 mg QD	630.9 ng/mL	Japanese patients	[14]
AUC ₀₋₂₄ (Single Dose)	200 mg QD	10,400 ng·hr/mL	Japanese patients	[14]
C _{max} (Multiple Doses)	200 mg QD	1056 ng/mL	Japanese patients	[14]
AUC ₀₋₂₄ (Multiple Doses)	200 mg QD	18,310 ng·hr/mL	Japanese patients	[14]

Experimental Protocols

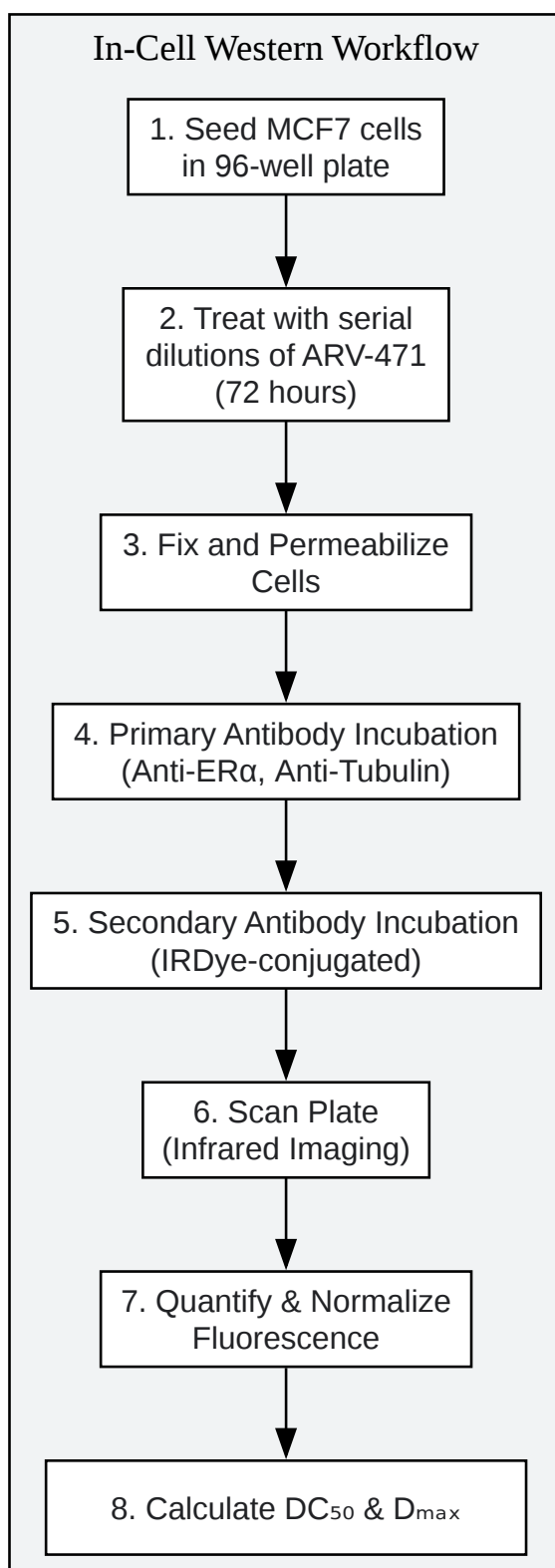
The characterization of ARV-471 relies on a suite of specialized assays. Detailed methodologies for key experiments are provided below.

In Vitro ER α Degradation Assay (In-Cell Western)

This protocol quantifies ER α protein levels in cells following treatment with ARV-471.[4]

- **Cell Culture:** Seed ER+ breast cancer cells (e.g., MCF7) in 96-well plates and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of ARV-471 in complete media. Treat cells with the compound dilutions for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

- **Cell Fixation and Permeabilization:** Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a Triton X-100 solution.
- **Immunostaining:** Block non-specific binding sites with a blocking buffer. Incubate cells with a primary antibody specific for ER α . After washing, incubate with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., tubulin) with a different fluorescent dye is used for normalization.
- **Imaging and Analysis:** Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both ER α and the normalization protein.
- **Data Calculation:** Normalize the ER α signal to the housekeeping protein signal. Calculate the percentage of ER α remaining relative to the vehicle control. Plot the results to determine DC₅₀ (the concentration at which 50% degradation is achieved) and D_{max} (the maximum degradation observed).



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Fig 3. Workflow for In Vitro ER α Degradation Assay.

In Vitro Cell Proliferation Assay (Live-Cell Imaging)

This assay measures the effect of ARV-471 on the growth of ER-dependent cell lines.^[15]

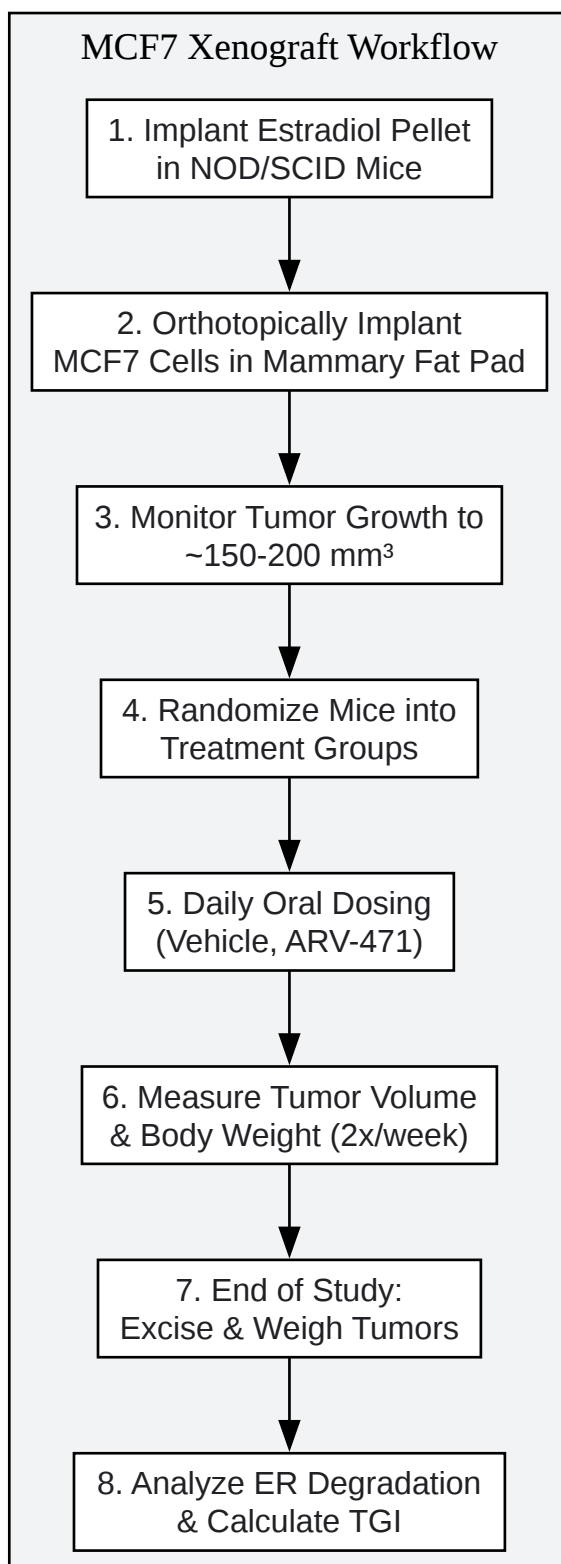
- **Cell Seeding:** Plate MCF7 or T47D cells in 6-well plates.
- **Compound Treatment:** Add the indicated concentrations of ARV-471 or control compounds to the wells.
- **Live-Cell Analysis:** Place the plate into a live-cell analysis system (e.g., Incucyte® S3).
- **Image Acquisition:** Acquire images at regular intervals (e.g., every 4 hours) for a total duration of 120 hours.
- **Data Analysis:** Use the system's software to quantify cell surface area coverage (confluence) over time.
- **Calculation:** Calculate relative growth based on the confluence values observed for treated cells compared to vehicle controls. Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).

In Vivo Efficacy Study (MCF7 Orthotopic Xenograft Model)

This protocol assesses the anti-tumor activity of ARV-471 in a mouse model.^{[4][15]}

- **Animal Preparation:** Use immunocompromised female mice (e.g., NOD/SCID). Implant a 17 β -estradiol pellet (e.g., 0.72 mg, 90-day release) subcutaneously 2-3 days prior to cell implantation to support the growth of ER-dependent tumors.
- **Tumor Implantation:** Orthotopically implant MCF7 cells into the mammary fat pads of the mice.
- **Tumor Growth and Grouping:** Monitor tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (e.g., 10 mice per arm).

- **Dosing Administration:** Administer ARV-471 orally, once daily (po, qd) at specified doses (e.g., 3, 10, 30 mg/kg). Administer vehicle control to the control group. For combination studies, ARV-471 can be administered one hour before the combination partner (e.g., a CDK4/6 inhibitor).[\[15\]](#)
- **Monitoring:** Measure tumor volumes (e.g., twice weekly) using calipers and monitor animal body weights as a measure of toxicity.
- **Endpoint Analysis:** At the end of the study (e.g., after 28 days), euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm ER degradation). Calculate Tumor Growth Inhibition (TGI).



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Fig 4. Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

(Rac)-ARV-471 (Vepdegestrant) represents a significant advancement in endocrine therapy for ER+ breast cancer. Its novel PROTAC mechanism enables potent, selective, and sustained degradation of the ER α protein, translating to superior anti-tumor efficacy in preclinical models compared to traditional inhibitors.[4][16] The robust in vitro and in vivo data, characterized by low nanomolar degradation and growth inhibition potency and significant tumor regression, underscore its potential as a best-in-class oral ER degrader. The detailed methodologies provided herein serve as a foundation for further research and development in the expanding field of targeted protein degradation.

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